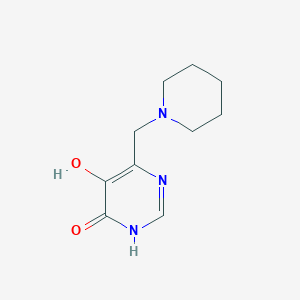
5-Hydroxy-6-(piperidin-1-ylmethyl)pyrimidin-4(1h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-6-(piperidin-1-ylmethyl)pyrimidin-4(1h)-one is a heterocyclic compound that features a pyrimidine ring substituted with a hydroxy group at the 5-position and a piperidin-1-ylmethyl group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-6-(piperidin-1-ylmethyl)pyrimidin-4(1h)-one typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Hydroxy Group: The hydroxy group at the 5-position can be introduced via selective hydroxylation using reagents such as hydrogen peroxide or other oxidizing agents.
Attachment of the Piperidin-1-ylmethyl Group: The piperidin-1-ylmethyl group can be attached through a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable leaving group on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for efficient mixing and heat transfer, as well as employing catalysts to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions
5-Hydroxy-6-(piperidin-1-ylmethyl)pyrimidin-4(1h)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperidin-1-ylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of new derivatives with different substituents.
科学的研究の応用
5-Hydroxy-6-(piperidin-1-ylmethyl)pyrimidin-4(1h)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 5-Hydroxy-6-(piperidin-1-ylmethyl)pyrimidin-4(1h)-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxy group and the piperidin-1-ylmethyl group play crucial roles in binding to these targets, influencing their activity and leading to the desired biological effects. The specific pathways involved depend on the particular application and target.
類似化合物との比較
Similar Compounds
6-(Piperidin-1-ylmethyl)pyrimidin-4(1h)-one: Lacks the hydroxy group at the 5-position.
5-Hydroxy-6-methylpyrimidin-4(1h)-one: Lacks the piperidin-1-ylmethyl group at the 6-position.
Uniqueness
5-Hydroxy-6-(piperidin-1-ylmethyl)pyrimidin-4(1h)-one is unique due to the presence of both the hydroxy group and the piperidin-1-ylmethyl group, which confer specific chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for various applications.
特性
CAS番号 |
13943-17-4 |
|---|---|
分子式 |
C10H15N3O2 |
分子量 |
209.24 g/mol |
IUPAC名 |
5-hydroxy-4-(piperidin-1-ylmethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H15N3O2/c14-9-8(11-7-12-10(9)15)6-13-4-2-1-3-5-13/h7,14H,1-6H2,(H,11,12,15) |
InChIキー |
GTFBJICCEPZKHJ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CC2=C(C(=O)NC=N2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


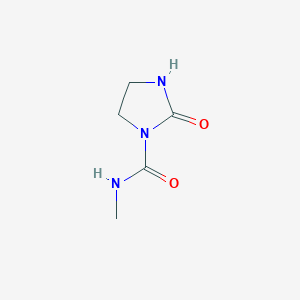
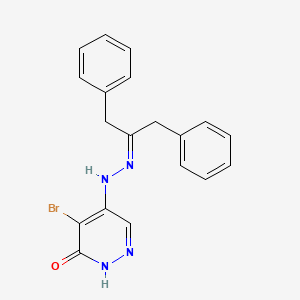
![5-({[(2,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12920920.png)

![4,5-Bis[2-(morpholin-4-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12920940.png)
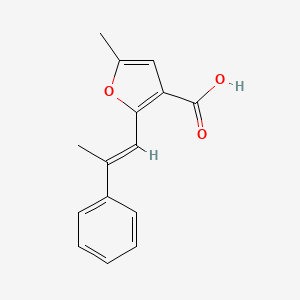
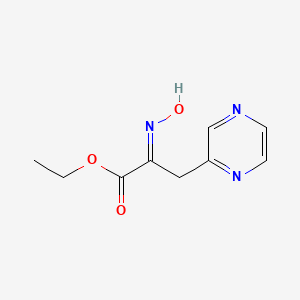

![7-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12920976.png)


![3,5-Dichloro-4-hydroxy-N-[2-(1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12921000.png)

![[2,2'-Bi-1H-pyrrole]-5,5'-dicarboxamide, N,N'-dihexyl-](/img/structure/B12921024.png)
